molecular formula C16H16N2O3 B8728486 4-(4-Anilinoanilino)-4-oxobutanoic acid

4-(4-Anilinoanilino)-4-oxobutanoic acid

Cat. No.: B8728486
M. Wt: 284.31 g/mol
InChI Key: BROJDHDMRXJNGS-UHFFFAOYSA-N
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Description

4-(4-Anilinoanilino)-4-oxobutanoic acid is a succinamic acid derivative characterized by a central 4-oxobutanoic acid backbone substituted with two aniline moieties. These compounds are pivotal in biochemical research, particularly in studying enzyme-substrate interactions and reaction mechanisms. The aniline groups contribute to electronic and steric effects, influencing binding affinity and specificity in enzymatic studies. The compound’s structure enables hydrogen bonding via carboxylic acid and amide functionalities, critical for molecular recognition in biological systems.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

4-(4-anilinoanilino)-4-oxobutanoic acid

InChI

InChI=1S/C16H16N2O3/c19-15(10-11-16(20)21)18-14-8-6-13(7-9-14)17-12-4-2-1-3-5-12/h1-9,17H,10-11H2,(H,18,19)(H,20,21)

InChI Key

BROJDHDMRXJNGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 4-Oxobutanoic Acid Derivatives

Compound Name Substituent(s) Molecular Weight Solubility Synthesis Yield Biological Activity (IC50, µM) Reference
4-Anilino-4-oxobutanoic Acid -H 206.21 Slightly soluble in water - Enzyme interaction studies
4-((4-Nitrophenyl)amino)-4-oxobutanoic acid 4-NO₂ 252.20 Soluble in DMSO - Intermediate in nitroaromatic synthesis
4-((2-Carbamoyl-5-nitrophenyl)amino)-4-oxobutanoic acid 2-Carbamoyl, 5-NO₂ 281.23 - 94% (thermal) Potential antimicrobial precursor
4-[(Quinolin-4-yl)amino]butanoic acid Quinolin-4-yl 230.24 - - IC50: <10 (antitumor assays)
4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid 4-I, 2-methylene 331.10 Low aqueous solubility - Structural studies (hydrogen bonding)
4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid 3-Azepanylcarbonyl 318.36 Soluble in chloroform Multi-step synthesis Antibacterial/antitumor research

Key Observations:

Electron-Withdrawing Groups (EWGs): Nitro (NO₂) substituents (e.g., ) enhance acidity and stabilize negative charges, improving reactivity in electrophilic substitutions. However, they reduce aqueous solubility, limiting bioavailability . Halogens (e.g., Cl, Br in ) increase molecular weight and lipophilicity, favoring membrane permeability but complicating purification .

Electron-Donating Groups (EDGs):

  • Methoxy (OCH₃) and methyl (CH₃) groups (e.g., ) improve solubility in polar solvents but may reduce binding specificity in enzymatic assays .

Bulkier Substituents:

  • Azepanylcarbonyl groups (e.g., ) introduce steric hindrance, affecting molecular docking in drug design. Their solubility in organic solvents (e.g., chloroform) makes them suitable for hydrophobic target interactions .

Contradictions and Limitations

  • Solubility vs. Bioactivity: While nitro groups enhance reactivity, their poor solubility (e.g., ) limits in vivo applications. Conversely, methoxy groups () improve solubility but lack target specificity.
  • Synthetic Feasibility: Microwave synthesis improves yields (), but scalability for complex derivatives (e.g., ) remains unproven.

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